Captopril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water (approximately 160 mg/mL)

Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate

4.52e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Angiotensin-Converting Enzyme (ACE)

Captopril is a well-established Angiotensin-Converting Enzyme (ACE) inhibitor. ACE plays a crucial role in regulating blood pressure by converting angiotensin I, a vasoconstrictor (blood vessel narrowing), into angiotensin II, a potent blood vessel tightener. Captopril blocks this conversion, leading to vasodilation (blood vessel widening) and consequently, lower blood pressure [1]. This mechanism is extensively studied in hypertension research to understand blood pressure regulation and the effectiveness of ACE inhibitors like captopril.

Source

A study of the use of captopril in elderly hypertensive patients:

Exploring Captopril's Potential Beyond Blood Pressure

While its primary use is in hypertension management, research is investigating captopril's potential effects on other conditions. For instance, some studies explore its role in managing diabetic nephropathy, a kidney complication arising from diabetes [2]. Additionally, its possible application in heart failure with preserved ejection fraction (where the heart muscle contracts normally but doesn't fill properly) is being explored [3]. These areas of research delve deeper into understanding the drug's influence beyond its established use case.

Source 2

Effect of captopril on urinary albumin excretion in normotensive type 1 diabetic patients: Source 3: Randomized, double-blind, placebo-controlled trial of captopril in patients with heart failure with preserved ejection fraction: Rationale and design of the CHARM-PRESERVED Trial:

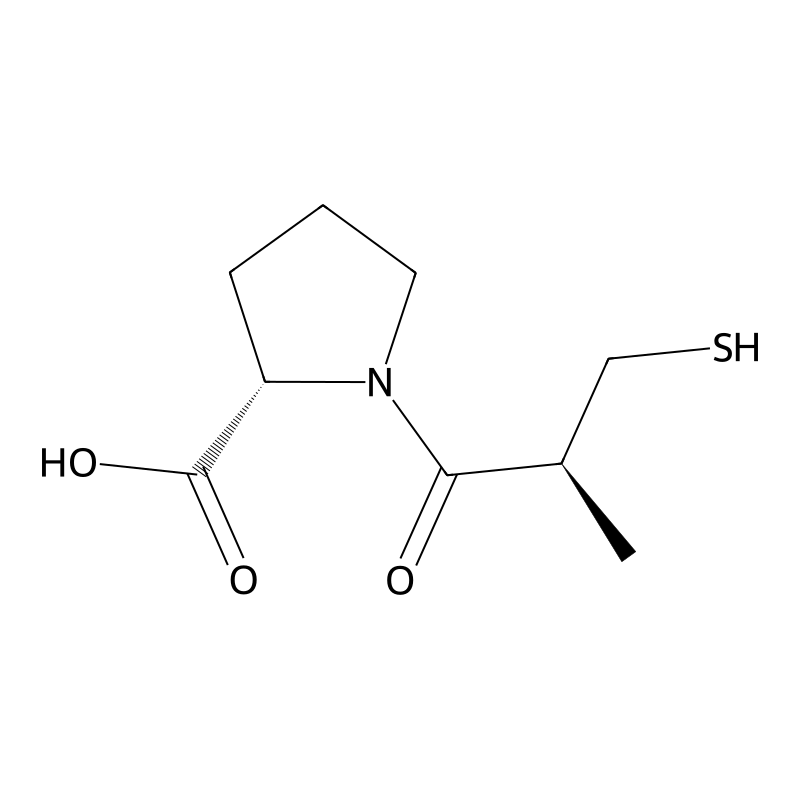

Captopril is an orally active medication classified as an angiotensin-converting enzyme inhibitor. It is primarily used in the management of hypertension and heart failure, particularly after myocardial infarction. The compound's chemical structure includes a thiol group, which is crucial for its biological activity and interaction with the angiotensin-converting enzyme. Captopril's IUPAC name is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, and its molecular formula is C₉H₁₅NO₃S. The compound has a molecular weight of approximately 217.29 g/mol and exhibits a bioavailability of 70-75% when taken orally, although this can be reduced by food intake .

Captopril's primary mechanism of action involves inhibiting the angiotensin-converting enzyme (ACE). ACE plays a vital role in the RAAS system by converting angiotensin I (Ang I) to angiotensin II (Ang II), a potent vasoconstrictor that elevates blood pressure. By binding to the active site of ACE, captopril prevents this conversion, leading to decreased Ang II levels and consequently, lower blood pressure.

Captopril is generally well-tolerated, but some potential side effects include:

- Dry cough

- Dizziness

- Rash

- Allergic reactions (rare)

- Formation of Mixed Disulfides: Captopril can form mixed disulfides with cysteine and glutathione, impacting its pharmacokinetics and biological activity .

- Reactivity with Insulin: Studies indicate that captopril can modify insulin by reacting with cysteine residues, potentially altering its structure and function .

- Interaction with Metal Complexes: Captopril has been shown to reduce platinum(IV) complexes via protolytic species, indicating its reactivity in coordination chemistry .

Captopril's primary biological activity is as an antihypertensive agent. By inhibiting the angiotensin-converting enzyme, it reduces levels of angiotensin II, leading to:

- Vasodilation: Decreased vascular resistance and improved blood flow.

- Reduced Aldosterone Secretion: Lower levels of sodium and water retention, contributing to decreased blood volume and pressure.

- Bradykinin Accumulation: Inhibition of bradykinin degradation enhances vasodilatory effects but can also lead to side effects such as cough .

Additionally, captopril has shown potential anti-inflammatory effects and may influence endothelial function by preventing neovascularization in certain conditions .

Captopril can be synthesized through several methods, one of which involves:

- Starting Material: L-proline.

- Reagents: Treatment with (2S)-3-acetylthio-2-methylpropanoyl chloride under basic conditions (sodium hydroxide).

- Process: Following aminolysis to remove the protective acetyl group yields the free thiol form of captopril.

This synthesis highlights the importance of the thiol moiety in both the structure and function of captopril .

Captopril is primarily used for:

- Hypertension Management: Effective in lowering blood pressure.

- Heart Failure Treatment: Improves outcomes post-myocardial infarction.

- Diabetic Nephropathy: Protects kidney function in diabetic patients.

- Heart Disease Prevention: Reduces risks associated with cardiovascular diseases.

Its unique mechanism makes it a cornerstone in treating conditions related to the renin-angiotensin system .

Captopril interacts with various biological molecules, including:

- Insulin: Captopril modifies insulin's structure through reactions with cysteine residues, potentially affecting its biological activity .

- Plasma Proteins: Forms disulfide bonds with plasma proteins during metabolism, influencing its pharmacodynamics and therapeutic effects .

These interactions underline the complexity of captopril's effects beyond simple enzyme inhibition.

Captopril belongs to a class of drugs known as angiotensin-converting enzyme inhibitors. Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Enalapril | Prodrug; longer half-life; less frequent dosing. |

| Lisinopril | Prodrug; does not require metabolic activation; longer duration of action compared to captopril. |

| Ramipril | Prodrug; more potent than captopril; once-daily dosing possible. |

| Benazepril | Prodrug; less side effects related to cough; broader receptor activity. |

Captopril is unique due to its non-prodrug status and the presence of a reactive thiol group, which contributes to both its efficacy and side effect profile . This distinct feature allows for rapid onset of action but also necessitates more frequent dosing compared to other compounds in its class.

Captopril, with the systematic name (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a unique angiotensin-converting enzyme inhibitor derived from L-proline [1]. The molecular formula is C₉H₁₅NO₃S with a molecular weight of 217.285 grams per mole [1] [2] [3]. The compound's structure features a five-membered pyrrolidine ring characteristic of proline derivatives, coupled with a sulfanylpropanoyl side chain that contains the critical thiol group responsible for its biological activity [1] [4].

The stereochemistry of captopril is defined by two chiral centers, both possessing S configuration. The first chiral center is located at the proline-derived carbon (C-2 of the pyrrolidine ring), while the second is at the α-carbon of the methylsulfanylpropanoyl moiety [1] [4]. This specific stereochemical arrangement is crucial for the compound's therapeutic efficacy, as demonstrated by structural studies comparing captopril with its diastereoisomer epicaptopril [4] [5].

The three-dimensional structure of captopril exhibits conformational flexibility, particularly in the side chain containing the sulfhydryl group. X-ray crystallographic analysis reveals that the proline ring adopts an envelope conformation in the solid state [4] [6]. The side chain conformation is extended in the crystalline form, contrasting with the folded conformation observed in its disulfide dimer metabolite [4] [6]. This conformational behavior is significant for understanding the compound's interaction with target enzymes and its stability characteristics.

The molecular geometry shows specific bond lengths and angles that are consistent with standard organic compounds containing similar functional groups. The presence of the sulfur atom introduces unique electronic properties that influence both the compound's reactivity and its spectroscopic characteristics [4] [7]. The thiol group is particularly noteworthy as it can undergo oxidation to form disulfide bonds, leading to the formation of captopril disulfide, an important metabolite [4] [6].

Physicochemical Properties

Captopril exhibits distinctive physicochemical properties that influence its pharmaceutical behavior and stability. The compound appears as a white or almost white crystalline powder with a characteristic appearance that can vary slightly depending on the crystallization conditions [8] [9]. The melting point ranges from 104 to 108°C according to literature values, with differential scanning calorimetry studies showing a sharp endothermic peak between 102 and 130°C corresponding to the melting process [10] [11].

The solubility profile of captopril demonstrates excellent water solubility, being freely soluble in aqueous media [8]. This high water solubility is attributed to the presence of both carboxylic acid and amino functional groups that can form hydrogen bonds with water molecules. The compound also shows good solubility in various organic solvents including methanol, ethanol, acetone, dichloromethane, and chloroform, while being insoluble in nonpolar solvents such as ether and hexane [9]. This solubility pattern reflects the compound's amphiphilic nature.

The density of captopril is reported as 1.3±0.1 grams per cubic centimeter, with more precise crystallographic measurements indicating a calculated density of 1.383 grams per cubic centimeter [10] [12]. The compound exhibits a boiling point of 427.0±40.0°C at 760 mmHg, though this value should be interpreted with caution as the compound may undergo decomposition at temperatures well below its theoretical boiling point [10] [13].

Optical activity measurements reveal that captopril is strongly dextrorotatory, with specific rotation values of -129.5° to -131° when measured in ethanol at standard conditions [14] [9]. This optical activity is consistent with the presence of two chiral centers and confirms the stereochemical purity of the compound. The partition coefficient (LogP) value of 0.56580 indicates moderate lipophilicity, suggesting favorable characteristics for oral bioavailability [3] [9].

The acid-base properties of captopril are characterized by two dissociation constants: pK₁ = 3.7 and pK₂ = 9.8 at 25°C [14] [9]. The first dissociation constant corresponds to the carboxylic acid group, while the second relates to the amino group within the pyrrolidine ring. These values indicate that captopril exists predominantly as a zwitterion at physiological pH, which contributes to its water solubility and membrane permeability characteristics [15] [16].

Spectroscopic Identification Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for captopril identification and purity assessment. Proton NMR analysis in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) reveals characteristic chemical shifts that allow for the detection of isomeric and oxidative impurities [5] [17]. The spectrum shows distinct signals corresponding to the methyl group, methylene protons of the pyrrolidine ring, and the characteristic sulfhydryl proton. The technique enables differentiation between captopril and its stereoisomers, though it cannot distinguish between captopril and its diastereoisomer epicaptopril based solely on chemical shift patterns [5].

Carbon-13 NMR spectroscopy provides additional structural confirmation and can effectively differentiate captopril from its disulfide metabolite [5]. The technique is particularly useful for identifying the carbon environments within the pyrrolidine ring and the side chain, providing detailed information about the molecular framework. The combination of proton and carbon NMR data offers a complete picture of the compound's structure and can detect structural modifications or impurities that might affect pharmaceutical quality.

Mass spectrometry serves as a powerful tool for captopril identification and quantification. The molecular ion appears at m/z 218, corresponding to the protonated molecular ion [M+H]⁺ [1] [18] [7]. The fragmentation pattern shows characteristic daughter ions at m/z 172 and 116, with the primary fragmentation pathway involving the loss of carbon dioxide followed by the loss of the sulfhydryl group [18]. Tandem mass spectrometry (MS/MS) analysis monitoring the transition from m/z 218 to m/z 171.6 provides excellent selectivity for analytical applications [18] [19].

Liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed for captopril determination in various matrices. The compound elutes at approximately 1.42 minutes under standard reversed-phase conditions, with linear calibration curves established over the range of 2-200 ng/mL [18] [19]. These methods offer high sensitivity and specificity for pharmaceutical analysis and bioanalytical applications.

Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for captopril. The carbonyl stretching frequencies appear at 1747 cm⁻¹ for the carboxylic acid group and at 1591 cm⁻¹ for the amide group [20]. These frequencies are shifted from typical values due to intramolecular hydrogen bonding within the molecule. Fourier transform infrared spectroscopy has been used to study conformational isomerization, revealing the formation of new bands at 1720, 1645, and 1610 cm⁻¹ when the compound is heated above 102°C, indicating trans-cis isomerization [20].

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide information about the thermal stability and decomposition behavior of captopril. The compound shows moderate thermal stability up to approximately 160°C, followed by decomposition in multiple stages [21] [11]. The first decomposition step occurs between 160-240°C with a 27% mass loss, corresponding to the loss of carboxyl and methyl groups. The second decomposition step occurs between 290-310°C, involving the degradation of the pyrrolidine ring structure [21] [11].

Traditional Chemical Synthesis Approaches

Early manufacturing campaigns relied on purely chemical steps that convert inexpensive feed-stocks into captopril. Three representative routes are summarised in Table 1.

| Route (key starting material) | Core reaction sequence | Typical step count | Isolated overall yield | Salient observations |

|---|---|---|---|---|

| 3-acetylthio-2-methylpropanoic acid → acyl chloride → condensation with L-proline → zinc-mediated deacetylation | Chlorination, amidation, thiol deprotection | 3 | 93% for the protected acid, 88–93% after deacetylation [1] | Classical Squibb process; widely adopted in generic manufacture. |

| Methacrylic acid → 3-halogeno-2-methylpropanoic acid → acid chloride → L-proline coupling → ammonium hydrosulfide thiol exchange | Radical halogenation, amidation, thiolation | 4 | 28% [2] | Fewer protecting-group operations but modest material efficiency. |

| 3-acetylthio-2-methylpropanoic acid free acid crystallisation under strongly acidic hydrolysis (≤ pH 1, ≥ 50 °C) | Acidic hydrolysis followed by direct crystallisation | 2 | 86% after a single pass through ion-exchange resin [3] | In-situ salting-out and ion exchange minimise solvent consumption; patent claims kilogram scale robustness. |

Process intensification research has focused on (a) substituting thionyl chloride or phosphorus trichloride with less hazardous chlorinating agents [4]; (b) performing zinc-mediated deacetylation and crystallisation in the same vessel to cut cycle time [5]; and (c) recycling mother liquors to reduce the aqueous waste burden [6].

Chemoenzymatic Flow Synthesis Systems

A modern continuous-flow platform integrates biocatalysis with three downstream chemical steps, delivering enantiomerically pure captopril within seventy-five minutes residence time [7] [8] [9]. Performance metrics are collated in Table 2.

| Step (flow reactor) | Reagents & conditions (fully spelled) | Residence time | Conversion / yield | Enantiomeric purity |

|---|---|---|---|---|

| Regio- and stereoselective oxidation of 2-methyl-1,3-propanediol | Immobilised whole cells of Acetobacter aceti in calcium alginate, air-segmented acetate buffer, 30 °C | 10 min | 95% conversion | 96–97% enantiomeric excess |

| Chlorination of (R)-3-hydroxy-2-methylpropanoic acid | Thionyl chloride, catalytic imidazole, dimethylformamide, 110 °C, 200 psi back-pressure | 30 min | 100% [8] | Chirality retained |

| Amidation with L-proline | Aqueous sodium hydroxide solution of L-proline, biphasic toluene system, 25 °C | 1 min | 100% [8] | |

| Thiol substitution | Aqueous sodium hydrosulfide, 125 °C | 30 min | 100% [8] | |

| Integrated work-up (in-line extraction, ion exchange, crystallisation) | — | — | 50% overall isolated yield after a single crystallisation [8] | Optical rotation −128.5°, consistent with literature [8] |

Environmental advantages stem from replacing metal oxidants with molecular oxygen, eliminating batch quenching of thionyl chloride, and operating with millilitre hold-up volumes that intrinsically lower hazard potential.

Chiral Intermediate Utilisation Strategies

Because only the (S)-configuration at both stereocentres confers pharmacological activity, extensive research has targeted asymmetric intermediates that shorten the route or simplify resolution.

| Chiral intermediate route | Biocatalyst / resolution principle | Enantiomeric excess achieved | Yield or productivity | Reference findings |

|---|---|---|---|---|

| Microbial oxidation to (R)-3-hydroxy-2-methylpropanoic acid | Whole-cell Acetobacter aceti oxidation | 96–97% | 91% isolated acid on laboratory scale [8] | Intermediate is directly advanced to 3-chloro acid chloride without racemisation. |

| Enantioselective hydrolysis of methyl 3-acetylthio-2-methylpropanoate | Esterase from Pseudomonas putida strain MR-2068 | > 98% | Quantitative resolution below pH 7.5 and 50 °C | Generates optically pure (R)-acid used for thiol-protected coupling. |

| Kinetic hydrolysis of racemic 3-halo-2-methylpropionic acid esters | Commercial lipase or esterase preparations (immobilised) | ≥ 95% for the residual D-ester at ≤ 75% conversion [10] | Scalable because starting ester is obtained by direct halogenation of methacrylic esters. | |

| Lipase-mediated kinetic resolution of acyl-protected captopril esters | Candida antarctica lipase B in organic solvent | > 99% after 50% conversion [11] | Avoids toxic halogens; offers mild deprotection. | |

| Chemical-enzymatic hybrid: optical resolution via microbial lipase then chemical chain elongation | Rhizomucor miehei lipase followed by classical amidation | 97–99% [12] | Demonstrated kilogram pilot run. |

These strategies highlight two convergent themes: (1) selective biotransformations now deliver the prochiral carbon skeleton with high fidelity, and (2) once the chiral β-halo or β-hydroxy acid is secured, downstream chemistry proceeds with negligible loss of configuration, providing captopril of consistent optical purity without laborious diastereomeric salt crystallisation.

Comparative Perspective

- Traditional batch chemistries remain dominant for low-capital installations but suffer from corrosive reagents, multi-day cycle times and significant aqueous effluent.

- Continuous chemoenzymatic processing replaces the longest operations (oxidation and chlorination) with minute-scale steps, halves solvent use, and matches the quality specifications demanded by pharmacopoeial monographs, albeit at the cost of flow-reactor infrastructure.

- Chiral-intermediate methodologies serve as versatile bridges between the two extremes, allowing manufacturers to retrofit existing plants with single biocatalytic steps that raise optical purity while leaving core equipment unchanged.

Purity

Physical Description

Color/Form

Crystals from ethyl acetate/hexane

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.34 (LogP)

log Kow = 0.34

0.6

Odor

Decomposition

Appearance

Melting Point

103-104 °C

106 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (23.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H360 (62.69%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (34.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Treatment of heart failure

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Captopril is included in the database.

Captopril tablets are indicated for the treatment of hypertension. ... Captopril tablets are effective alone and in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of captopril and thiazides are approximately additive. /Included in US product label/

Captopril tablets are indicated in the treatment of congestive heart failure usually in combination with diuretics and digitalis. The beneficial effect of captopril in heart failure does not require the presence of digitalis, however, most controlled clinical trial experience with captopril has been in patients receiving digitalis, as well as diuretic treatment. /Included in US product label/

For more Therapeutic Uses (Complete) data for Captopril (11 total), please visit the HSDB record page.

Pharmacology

Captopril is a sulfhydryl-containing analog of proline with antihypertensive activity and potential antineoplastic activity. Captopril competitively inhibits angiotensin converting enzyme (ACE), thereby decreasing levels of angiotensin II, increasing plasma renin activity, and decreasing aldosterone secretion. This agent may also inhibit tumor angiogenesis by inhibiting endothelial cell matrix metalloproteinases (MMPs) and endothelial cell migration. Captopril may also exhibit antineoplastic activity independent of effects on tumor angiogenesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

C09 - Agents acting on the renin-angiotensin system

C09A - Ace inhibitors, plain

C09AA - Ace inhibitors, plain

C09AA01 - Captopril

Mechanism of Action

The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The drug /captopril/ is metabolized and renally excreted. More than 95% of a dose is excreted renally, both as unchanged (45-50%) drug and as metabolites.

In dogs, approximately 75% of an oral dose is absorbed but food in the GI tract reduces bioavailability by 30-40%. It is distributed to most tissues (not the CNS) and is 40% bound to plasma proteins in dogs.

Approximately 60-75% of an oral dose of captopril is rapidly absorbed from the GI tract in fasting healthy individuals or hypertensive patients. Food may decrease absorption of captopril by up to 25-40%, although there is some evidence that this effect is not clinically important. Following oral administration of a single 100-mg dose of captopril in fasting healthy individuals in one study, average peak blood drug concentrations of 800 ng/mL were attained in 1 hour.

/MILK/ Concentrations of captopril in human milk are approximately one percent of those in maternal blood.

For more Absorption, Distribution and Excretion (Complete) data for Captopril (7 total), please visit the HSDB record page.

Metabolism Metabolites

About half the absorbed dose of captopril is rapidly metabolized, mainly to captopril-cysteine disulfide and the disulfide dimer of captopril. In vitro studies suggest that captopril and its metabolites may undergo reversible interconversions. It has been suggested that the drug may be more extensively metabolized in patients with renal impairment than in patients with normal renal function.

Wikipedia

Psilocin

Drug Warnings

Captopril is generally well tolerated in most patients; however, serious adverse effects (e.g., neutropenia, agranulocytosis, proteinuria, aplastic anemia) have been reported rarely, mainly in patients with renal impairment (especially those with collagen vascular disease). Captopril- induced adverse effects are often alleviated by dosage reduction, occasionally disappear despite continued treatment and without dosage reduction, and are usually reversible following discontinuance of the drug. The most common adverse effects of captopril are rash and loss of taste perception. Adverse effects requiring discontinuance of captopril therapy occur in about 4-12% of patients.

Captopril is contraindicated in patients with known hypersensitivity to the drug or to another angiotension-converting enzyme inhibitor (eg, those who experienced angioedema during therapy with another angiotension-converting enzyme inhibitor).

Patients receiving captopril should be warned not to interrupt or discontinue therapy unless instructed by their physician. Patients with congestive heart failure receiving captopril should be cautioned against rapid increases in physical activity.

For more Drug Warnings (Complete) data for Captopril (32 total), please visit the HSDB record page.

Biological Half Life

A 43 year old patient with mild heart failure attempted suicide by ingesting between 5000 and 7500 mg of captopril. Blood pressure oscillated around 100-120/50-75 mm Hg and pulse rate showed no tendency to accelerate (75-100/min). ... The calculated half-life of captopril was 4.4 hr. ...

The half life of captopril is about 2.8 hours in dogs ... .

The elimination half-life of unchanged captopril appears to be less than 2 hours in patients with normal renal function. The elimination half-life of captopril and its metabolites is correlated with creatinine clearance and increases to about 20-40 hours in patients with creatinine clearances less than 20 mL/minute and as long as 6.5 days in anuric patients.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Tablets should be stored in tighy containers at a temperature not exceeding 30 °C

Interactions

Concomitant oral administration of captopril and antacids may decrease the rate and extent of GI absorption of captopril. Oral administration of a single, 50-mg dose of captopril 15 minutes after an oral dose of an antacid containing magnesium carbonate and aluminum and magnesium hydroxides resulted in a 40-45% decrease in captopril bioavailability, and a delay and decrease in peak serum concentrations of the drug. However, there is some evidence that this potential interaction may not be clinically important, but additional study is necessary.

Neuropathy reportedly developed in 2 patients receiving captopril and cimetidine. However, further documentation of this potential interaction is necessary.

Initiation of captopril therapy has been associated with unexplained hypoglycemia in several diabetic patients whose diabetes had been controlled with insulin or oral antidiabetic agents. Testing in these patients indicated that captopril may increase insulin sensitivity; the mechanism of this effect is not known. The risk of precipitating hypoglycemia should be considered when captopril therapy is initiated in diabetic patients.

For more Interactions (Complete) data for Captopril (22 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Gornowicz-Porowska J, Dmochowski M, Pietkiewicz P, Bowszyc-Dmochowska M.

3: Tang Y, Hu X, Lu X. Captopril, an angiotensin-converting enzyme inhibitor,